![molecular formula C29H31N5O5S B1640048 [4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B1640048.png)
[4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GMC 2-118 is a selective and potent antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology .
Preparation Methods
The synthesis of GMC 2-118 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for GMC 2-118 are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to minimize waste and improve efficiency. The use of continuous flow reactors and advanced purification techniques are common in the industrial production of this compound .
Chemical Reactions Analysis
GMC 2-118 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
GMC 2-118 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationships of serotonin receptors. In biology, it is employed to investigate the role of 5-HT1B receptors in various physiological processes .
In medicine, GMC 2-118 is being explored for its potential therapeutic effects in treating conditions such as depression, anxiety, and migraine. Its ability to selectively block 5-HT1B receptors makes it a valuable candidate for drug development. Additionally, GMC 2-118 has applications in the pharmaceutical industry as a reference standard for quality control and assay development .
Mechanism of Action
The mechanism of action of GMC 2-118 involves its binding to the 5-HT1B receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the binding of serotonin to the receptor, which in turn modulates the downstream signaling pathways. The molecular targets of GMC 2-118 include the 5-HT1B receptor and associated G-proteins .
The pathways involved in the action of GMC 2-118 include the cyclic adenosine monophosphate (cAMP) signaling pathway and the mitogen-activated protein kinase (MAPK) pathway. By blocking the 5-HT1B receptor, GMC 2-118 can alter the levels of cAMP and affect various cellular processes, such as neurotransmitter release and gene expression .
Comparison with Similar Compounds
GMC 2-118 is unique in its high selectivity and potency for the 5-HT1B receptor. Similar compounds include other 5-HT1B antagonists, such as GR127935 and SB-224289. These compounds also target the 5-HT1B receptor but may differ in their selectivity, potency, and pharmacokinetic properties .
Compared to GR127935, GMC 2-118 has been shown to have a higher affinity for the 5-HT1B receptor and a longer duration of action. SB-224289, on the other hand, is less potent than GMC 2-118 but has a different pharmacological profile that may be advantageous in certain therapeutic contexts .
References
Properties
Molecular Formula |
C29H31N5O5S |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
[4-[[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C29H31N5O5S/c1-19-17-23(29-32-31-20(2)38-29)9-11-25(19)21-5-7-22(8-6-21)28(35)30-24-10-12-27(39-40(4,36)37)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,30,35) |
InChI Key |
FRSKIBLQHPOBGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OS(=O)(=O)C)N5CCN(CC5)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OS(=O)(=O)C)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenediamine, 4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-YL]-](/img/structure/B1639969.png)

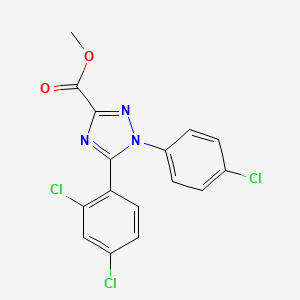
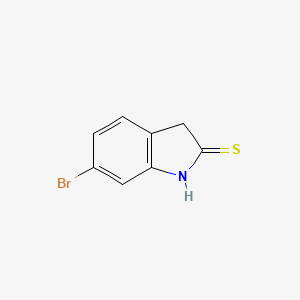
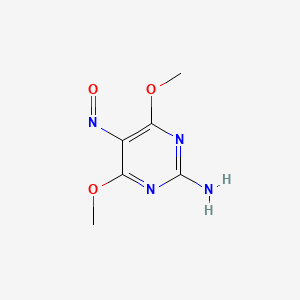
![5,5-Dimethyl-5H-dibenzo[b,d]stannole](/img/structure/B1639995.png)
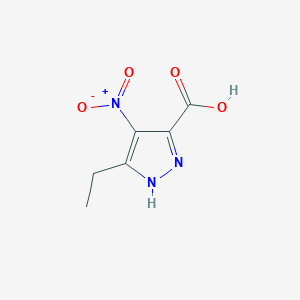
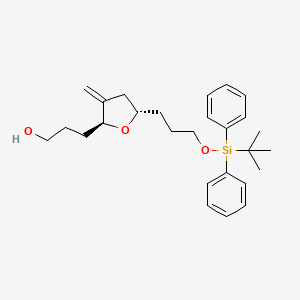
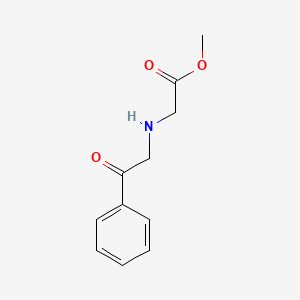
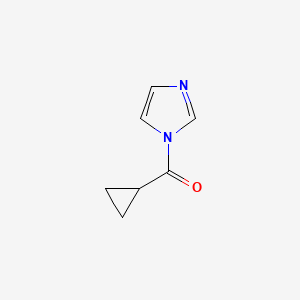
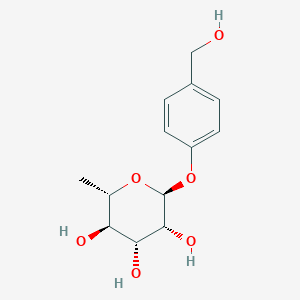
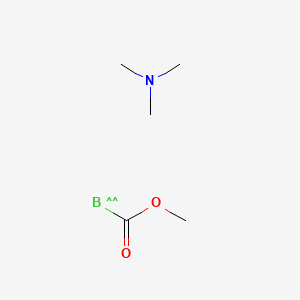
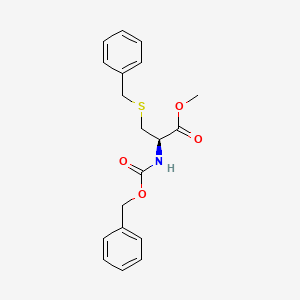
![[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;(Z)-4-hydroxypent-3-en-2-one;ruthenium](/img/structure/B1640035.png)
